molecular formula C22H23N3O B2488233 4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide CAS No. 2034604-05-0

4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide

Cat. No.: B2488233
CAS No.: 2034604-05-0
M. Wt: 345.446
InChI Key: UHZGOMVKNVTYIP-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide is a synthetic organic compound that belongs to the class of amides It features a phenyl group attached to a butanamide backbone, with an additional phenylpyrimidine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the phenylpyrimidine moiety: This can be achieved through a condensation reaction between a phenyl-substituted aldehyde and a pyrimidine derivative under acidic conditions.

    Attachment of the butanamide backbone: The phenylpyrimidine intermediate is then reacted with a butanoyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.

    Final coupling: The resulting intermediate is coupled with a phenyl ethylamine derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form corresponding phenol derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-N-(2-(2-pyridyl)ethyl)butanamide: Similar structure but with a pyridyl group instead of a phenylpyrimidine moiety.

    4-phenyl-N-(2-(2-phenylthiazol-5-yl)ethyl)butanamide: Contains a phenylthiazole group instead of a phenylpyrimidine moiety.

Uniqueness

4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide is unique due to the presence of the phenylpyrimidine moiety, which imparts distinct chemical and biological properties. This moiety enhances its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c26-21(13-7-10-18-8-3-1-4-9-18)23-15-14-19-16-24-22(25-17-19)20-11-5-2-6-12-20/h1-6,8-9,11-12,16-17H,7,10,13-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZGOMVKNVTYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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